Cas no 898792-80-8 (2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone)
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,3-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
- 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
- 898792-80-8
- MFCD03843631
- AKOS016021780
- DTXSID90644634
-
- MDL: MFCD03843631
- Inchi: 1S/C19H22O/c1-13-7-6-10-17(16(13)4)11-12-18(20)19-14(2)8-5-9-15(19)3/h5-10H,11-12H2,1-4H3
- InChI Key: YWDVVEVZFUZZPU-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=CC=CC=1C)CCC1C=CC=C(C)C=1C
Computed Properties
- Exact Mass: 266.16700
- Monoisotopic Mass: 266.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.73570
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206383-1g |
2',6'-dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 206383-2g |
2',6'-dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 206383-5g |
2',6'-dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | D010241-250mg |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D010241-500mg |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 500mg |
$ 735.00 | 2022-06-06 | ||
| A2B Chem LLC | AH91483-1g |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH91483-2g |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH91483-5g |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782869-1g |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 98% | 1g |
¥23562.00 | 2024-04-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_206383-1g |
2',6'-dimethyl-3-(2,3-dimethylphenyl)propiophenone |
898792-80-8 | 97% | 1g |
¥11880.00 | 2025-04-12 |
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Suppliers
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Introduction to 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898792-80-8)
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 898792-80-8, belongs to the class of propiophenones, which are known for their role in various synthetic pathways and biological activities. The presence of multiple alkyl and aryl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure consists of a central phenyl ring substituted with a propiophenone moiety at the 3-position, further modified by dimethyl groups at both the 2' and 6' positions, as well as another dimethylphenyl group at the 2,3-position. This specific arrangement imparts a high degree of steric hindrance and electronic distribution that can influence its interactions with biological targets. Such structural features are particularly relevant in the context of drug discovery, where precise molecular design can lead to enhanced efficacy and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of propiophenone derivatives. The dimethyl substituents in 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone may play a crucial role in modulating its binding affinity to specific enzymes or receptors. Preliminary studies have suggested that this compound could exhibit inhibitory effects on certain metabolic pathways, making it a candidate for further investigation in therapeutic contexts such as inflammation or neurodegenerative diseases.
One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The propiophenone core provides a versatile platform for further functionalization, allowing chemists to introduce additional modifications that could tailor its properties for specific applications. For instance, researchers have explored its use in the synthesis of photoactive compounds, where the conjugated system inherent in its structure could be leveraged to develop novel materials for optoelectronic devices.
The synthesis of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methodologies include Friedel-Crafts acylation followed by Grignard reactions or palladium-catalyzed cross-coupling steps. The choice of reaction conditions can significantly impact the final product's characteristics, underscoring the importance of meticulous experimental design.
From a computational chemistry perspective, the molecular dynamics and quantum mechanical properties of this compound have been studied to understand its behavior at the atomic level. Advanced modeling techniques have revealed insights into its electronic structure and potential interactions with other molecules. These computational findings are invaluable for guiding experimental efforts and predicting the compound's reactivity under different conditions.
In academic research circles, 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has been employed as a reference compound in several studies aimed at developing new synthetic protocols or understanding mechanistic pathways. Its unique structural features make it an ideal candidate for testing hypotheses about regioselectivity and stereoselectivity in organic transformations. Such studies contribute to the broader knowledge base that underpins modern synthetic chemistry.
The pharmaceutical industry has also taken note of this compound's potential. While it is not currently approved for any therapeutic use, its structural motifs are reminiscent of known bioactive molecules. This similarity has prompted investigations into whether derivatives of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone could be developed into lead compounds for drug discovery programs. The focus is on identifying structural analogs that may exhibit improved pharmacokinetic profiles or target specific disease pathways more effectively.
Environmental considerations are another important aspect when evaluating compounds like 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. Researchers are increasingly interested in developing synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes for producing this compound, ensuring that future applications align with sustainable practices.
The future prospects for 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone appear promising, with ongoing research likely to uncover new applications across multiple disciplines. Whether it serves as a key intermediate in pharmaceutical synthesis or finds utility in materials science, this compound represents an important contribution to modern chemistry. As our understanding of molecular interactions deepens, so too will the potential uses for such specialized molecules.
898792-80-8 (2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone) Related Products
- 29786-97-8(1-Butanone,1-(2,4,6-trimethylphenyl)-)
- 113630-20-9(Hexanone,1-(methylphenyl)- (9CI))
- 20359-56-2(1-Pentanone,1-(2-methylphenyl)-)
- 35028-06-9(1-Butanone,1-(2-methylphenyl)-)
- 54881-61-7(5(6H)-Benzocyclotetradecenone,7,8,9,10,11,12,13,14,15,16-decahydro-4-methyl-)
- 54881-60-6(5(6H)-Benzocyclododecenone,7,8,9,10,11,12,13,14-octahydro-4-methyl-)
- 35031-53-9(1-(2,5-Dimethylphenyl)butan-1-one)
- 35031-57-3(2',4'-Dimethylbutyrophenone)
- 167998-76-7(1-(2,5-Diethylphenyl)butane-1,3-dione)
- 826-73-3(6,7,8,9-tetrahydro-5H-benzo7annulen-5-one)